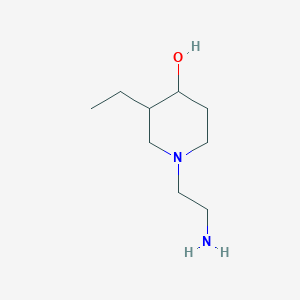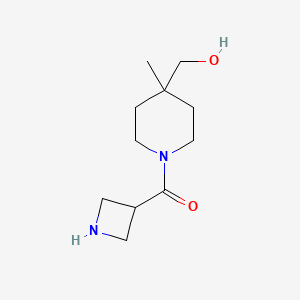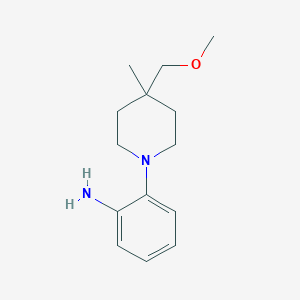![molecular formula C11H15NO4 B1491181 (E)-4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobut-2-enoic acid CAS No. 2098156-14-8](/img/structure/B1491181.png)
(E)-4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobut-2-enoic acid
Overview
Description
The compound is a complex organic molecule that contains a hexahydrofuro[3,4-c]pyridin-5(3H) ring and a but-2-enoic acid group. The presence of the hexahydrofuro[3,4-c]pyridin-5(3H) ring suggests that it might be related to the class of compounds known as furo[3,4-c]pyridines .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, reactions have been catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications
Chemical Reactivity and Synthesis
Reactions involving similar compounds, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, have led to the creation of diverse heterocyclic compounds. For instance, reactions with diazo compounds can yield a variety of products depending on the nucleophilic nature of the diazo compound and the character of substituents in the substrate. This demonstrates the versatility of these compounds as building blocks in synthetic chemistry (Gavrilova, Zalesov, & Pulina, 2008).
Heterocyclic Compound Synthesis
The utility of related structures has been demonstrated in the synthesis of novel heterocyclic compounds with potential antibacterial activities. For example, derivatives from 4-(4-bromophenyl)-4-oxobut-2-enoic acid were synthesized, showcasing the potential for creating compounds with significant biological activities (El-Hashash et al., 2015).
Biological Activity
Research into the synthesis and biological activity of various derivatives of 4-oxobut-2-enoic acid compounds has revealed their potential in creating substances with antimicrobial and analgesic activities. These studies emphasize the importance of structural modifications in enhancing the biological efficacy of these compounds (Bykov et al., 2018).
Spectroscopic Investigation and Cytotoxicity
Spectroscopic investigations into certain derivatives have correlated structural features with cytotoxicity against carcinoma cells, indicating the potential for developing therapeutic agents. This type of research provides a foundation for further exploration into the medical applications of these compounds (Zayed, El-desawy, & Eladly, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(1-2-11(14)15)12-4-3-8-6-16-7-9(8)5-12/h1-2,8-9H,3-7H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGILGEDYNJMTQJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2C1COC2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



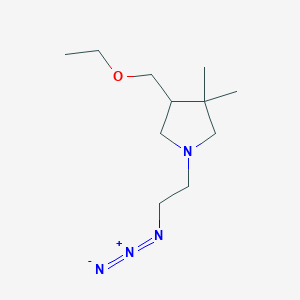
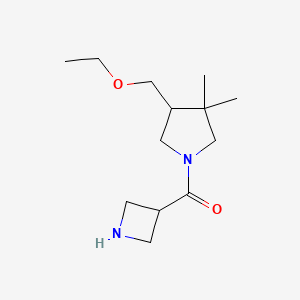
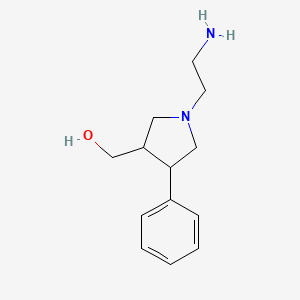
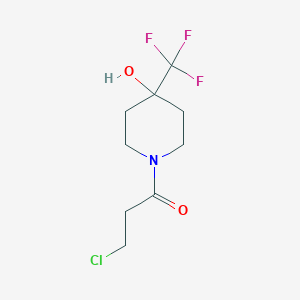
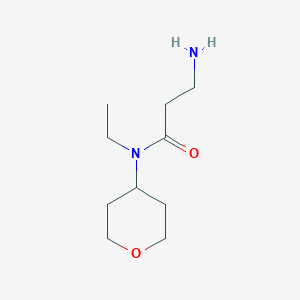




![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1491114.png)
